1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with ethyl isocyanate under controlled conditions to form the desired product . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-3-carboxylic acid: Lacks the ethylamino carbonyl group, leading to different chemical properties and reactivity.
Ethylamino carbonyl derivatives: Compounds with similar functional groups but different core structures, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
1-[(Ethylamino)carbonyl]piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 186.22 g/mol
The structure features a piperidine ring with an ethylamino group and a carboxylic acid moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported its effectiveness against various bacterial strains, suggesting it can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, in vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentration levels for cytotoxicity .
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
- Cell Signaling Modulation : It could modulate pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL. These findings support the compound's potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
A study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be 25 µM for MCF-7 and 30 µM for HT-29, indicating promising anticancer activity .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
1-(ethylcarbamoyl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-10-9(14)11-5-3-4-7(6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUBGHTPWVMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217959 | |
Record name | 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401217959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923106-39-2 | |
Record name | 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923106-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Ethylamino)carbonyl]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401217959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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